Gibberellin A22

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

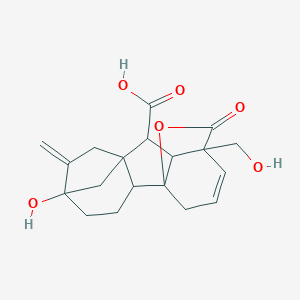

Gibberellin a22, also known as GA22, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. This compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Physiological Effects of Gibberellin A22

- Seed Germination : this compound promotes seed germination by breaking dormancy and stimulating the synthesis of enzymes necessary for seedling growth. It enhances the mobilization of stored nutrients within seeds, facilitating early growth stages.

- Stem Elongation : The compound is known to induce stem elongation by promoting cell division and elongation. This effect is particularly beneficial in crops where increased height can lead to better light capture and yield.

- Flowering and Fruit Development : this compound influences flowering time and fruit set, which can lead to improved yields. It has been shown to promote flowering in various species, including legumes and cereals.

- Nutrient Use Efficiency : Research indicates that this compound can enhance nutrient use efficiency in plants by improving root development and nutrient uptake capabilities .

Agricultural Applications

This compound has several practical applications in agriculture:

- Crop Improvement : The application of this compound has been linked to increased biomass production and enhanced fruit weight in various crops such as lettuce and rocket. Studies have shown that exogenous application can significantly increase yield per square meter .

- Disease Resistance : Some research suggests that gibberellins may play a role in enhancing disease resistance in plants, although more studies are needed to clarify these mechanisms.

- Nitrogen Fixation : Recent studies highlight the importance of gibberellins in legume nitrogen fixation processes. This compound has been shown to be critical for the formation and maturation of nitrogen-fixing root nodules, which can lead to reduced reliance on synthetic fertilizers .

Lettuce Growth Enhancement

A study investigated the effects of varying concentrations of this compound on lettuce growth. Results indicated that higher concentrations led to increased leaf area and internode length, significantly enhancing overall plant height and biomass production compared to control groups .

| Treatment (GA Concentration) | Height (cm) | Leaf Count | Biomass (kg/m²) |

|---|---|---|---|

| Control | 15 | 8 | 4.0 |

| 10^-6 M GA | 20 | 10 | 5.8 (+45%) |

Nitrogen Fixation in Legumes

Research at the University of Cambridge demonstrated that this compound is essential for the initiation and growth of nitrogen-fixing nodules in legumes. The study found that application of this gibberellin led to larger nodule sizes and improved nitrogen fixation rates .

Propriétés

Numéro CAS |

18450-94-7 |

|---|---|

Formule moléculaire |

C19H22O6 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-10-7-17-8-18(10,24)6-3-11(17)19-5-2-4-16(9-20,15(23)25-19)13(19)12(17)14(21)22/h2,4,11-13,20,24H,1,3,5-9H2,(H,21,22)/t11-,12-,13-,16+,17+,18+,19-/m1/s1 |

Clé InChI |

UPCTWJNMQCQZPT-AODVQFRNSA-N |

SMILES |

C=C1CC23CC1(CCC2C45CC=CC(C4C3C(=O)O)(C(=O)O5)CO)O |

SMILES canonique |

C=C1CC23CC1(CCC2C45CC=CC(C4C3C(=O)O)(C(=O)O5)CO)O |

melting_point |

213-214°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.